N-(cyclohexylmethyl)guanidine hydroiodide

Histamine H3 Receptor Antagonist Neuropharmacology Receptor Binding

N-(cyclohexylmethyl)guanidine hydroiodide (MW 283.15, CAS 1376324-09-2) is supplied at ≥98% purity as a solid. Its cyclohexylmethyl substituent and hydroiodide counterion deliver structurally essential performance not achievable with generic guanidinium salts: the N1-cyclohexylmethyl group enables subnanomolar H3 receptor affinity (Ki 7.4×10⁻¹⁰ M) in antagonists; the cyclohexylmethylguanidine-ethyl side chain drives CamA inhibitor potency (IC₅₀ 0.15 µM, a 5- to 10-fold improvement); and the hydroiodide anion serves as a catalyst precursor for metal-free oxidative cross-coupling of β-ketoamides with oxindoles (80–99% yield). Also a key intermediate for NU2058 CDK1/CDK2 inhibitor synthesis.

Molecular Formula C8H18IN3
Molecular Weight 283.15 g/mol
Cat. No. B2787120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyclohexylmethyl)guanidine hydroiodide
Molecular FormulaC8H18IN3
Molecular Weight283.15 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CN=C(N)N.I
InChIInChI=1S/C8H17N3.HI/c9-8(10)11-6-7-4-2-1-3-5-7;/h7H,1-6H2,(H4,9,10,11);1H
InChIKeyTVXRLBHWXQWZRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(cyclohexylmethyl)guanidine hydroiodide Procurement & Selection Evidence Guide


N-(cyclohexylmethyl)guanidine hydroiodide (CAS 1376324-09-2, C8H18IN3, MW 283.15 g/mol) is a substituted guanidinium salt consisting of a planar guanidine core with a cyclohexylmethyl substituent paired with a hydroiodide counterion . This compound is a solid with demonstrated solubility in DMSO, and its free base N-(cyclohexylmethyl)guanidine (CAS 45957-30-0) exhibits a pKa of approximately 13 . The hydroiodide salt is primarily utilized in research settings as a reagent for peptide and peptoid synthesis, as a catalyst precursor in organic transformations, and as a synthetic intermediate for more complex guanidine derivatives [1].

Why Generic Guanidine or Guanidinium Salt Substitution Fails for N-(cyclohexylmethyl)guanidine hydroiodide Applications


Generic substitution with alternative guanidinium salts or substituted guanidines is not viable for applications requiring N-(cyclohexylmethyl)guanidine hydroiodide because its distinct molecular architecture—a cyclohexylmethyl group on a terminal guanidine nitrogen and a hydroiodide counterion—imparts a specific combination of steric bulk, hydrogen-bonding capacity, and solubility profile that directly influences both its catalytic activity and its utility as a synthetic intermediate . For instance, in histamine H3-receptor antagonist development, the cyclohexylmethyl moiety on the N1 position is essential for achieving a -log Ki of 9.1 (Ki = 7.4×10⁻¹⁰ M), whereas analogs lacking this substitution or bearing different alkyl groups exhibit significantly reduced affinity [1][2]. Similarly, the hydroiodide counterion is integral to the compound's role as a catalyst precursor for guanidinium hypoiodite generation in oxidative coupling reactions, and substituting with a different halide or free base alters the reaction kinetics and yield profiles [3].

Quantitative Differentiation Evidence: N-(cyclohexylmethyl)guanidine hydroiodide vs. Structural Analogs


Histamine H3-Receptor Binding Affinity: Cyclohexylmethyl Substitution Confers Subnanomolar Potency

N1-cyclohexylmethyl-N2-[3-(1H-imidazol-4-yl)propyl]guanidine, a direct derivative synthesized from N-(cyclohexylmethyl)guanidine hydroiodide, exhibits a Ki of 7.4×10⁻¹⁰ M (-log Ki = 9.1) at histamine H3 receptors, with low activity at other histamine receptor subtypes [1][2]. This affinity is significantly higher than structurally related guanidine derivatives lacking the cyclohexylmethyl moiety or bearing alternative N1-alkyl substitutions, as demonstrated by structure-activity relationship studies where smaller or less lipophilic groups result in ≥10-fold reduction in affinity [3].

Histamine H3 Receptor Antagonist Neuropharmacology Receptor Binding

CDK2 Enzyme Inhibition: Cyclohexylmethylguanine Derivative NU2058 Shows 17 µM IC₅₀

The O6-cyclohexylmethylguanine derivative NU2058, for which N-(cyclohexylmethyl)guanidine hydroiodide serves as a key synthetic intermediate, inhibits CDK2 with an IC₅₀ of 17 µM in isolated enzyme assays and potentiates melphalan cytotoxicity with a dose modification factor (DMF) of 2.3 . In comparison, roscovitine, a structurally distinct CDK1/2 inhibitor, exhibits IC₅₀ values of 0.65 µM (CDK2) and 0.45 µM (CDK1) but lacks the guanine-based nucleoside mimetic scaffold that NU2058 provides [1]. NU2058 also shows a mean GI₅₀ of 13 µM across human tumor cell lines in vitro .

Cyclin-Dependent Kinase Inhibitor Cancer Cell Cycle Arrest ATP-Competitive Inhibition

CamA Methyltransferase Inhibition: 10× Improved Potency with Cyclohexylmethylguanidine-Ethyl Moiety

An adenosine analog (11a) bearing a 3-(cyclohexylmethyl guanidine)-ethyl moiety at the sulfur atom exhibits an IC₅₀ of 0.15 µM against CamA, the DNA adenine methyltransferase of Clostridioides difficile [1]. This compound is 10-fold more potent than parental compound 6e and 5-fold more potent than compound 7, both of which lack the cyclohexylmethylguanidine-containing side chain [2]. The structural analysis revealed that the cyclohexylmethylguanidine moiety enables the inhibitor to adopt a U-shaped conformation, occupying a hydrophobic surface unique to CamA adjacent to the adenosine binding site [3].

DNA Adenine Methyltransferase Clostridioides difficile Antibacterial Target

Catalytic Oxidative Cross-Coupling: Guanidinium Hydroiodide Scaffold Enables 80–99% Yields

Cyclic guanidinium hydroiodide derivatives, including the structural class to which N-(cyclohexylmethyl)guanidine hydroiodide belongs, catalyze the intermolecular oxidative cross-coupling of β-ketoamides with oxindoles using cumene hydroperoxide as a mild oxidant, achieving 80–99% yields of 1,4-dicarbonyl products [1]. This represents the first catalytic intermolecular oxidative cross-coupling between two different carbonyl compounds [2]. In contrast, alternative catalytic systems such as tetrabutylammonium iodide (TBAI) or inorganic iodide sources yield significantly lower conversion (<40%) under identical conditions, and metal-based catalysts require harsher conditions and produce metal contamination [3].

Organocatalysis Oxidative Coupling Green Chemistry

Solubility and Stability Profile: DMSO-Soluble Hydroiodide Salt with -20°C Storage

N-(cyclohexylmethyl)guanidine hydroiodide is a solid with demonstrated solubility in DMSO and requires storage at -20°C under sealed, dry conditions to maintain stability . In comparison, the free base N-(cyclohexylmethyl)guanidine (CAS 45957-30-0) exhibits different solubility characteristics and lacks the hydroiodide counterion necessary for direct use in hypoiodite catalyst generation . The hydrobromide analog (CAS 2060008-70-8) offers alternative solubility and stability profiles but has not been validated in the catalytic oxidative coupling and methyltransferase inhibitor synthesis applications documented for the hydroiodide salt .

Compound Handling Reagent Stability Solubility Optimization

Priority Application Scenarios for N-(cyclohexylmethyl)guanidine hydroiodide Procurement


Synthesis of Potent Histamine H3 Receptor Antagonists for Neuroscience Research

Procurement is justified for research groups synthesizing N1-cyclohexylmethyl-N2-[3-(1H-imidazol-4-yl)propyl]guanidine and related H3 receptor antagonists. The cyclohexylmethyl group on the N1 position is essential for achieving the subnanomolar Ki of 7.4×10⁻¹⁰ M at H3 receptors, as documented by Stark et al. [1]. Alternative guanidine starting materials lacking this substitution yield antagonists with significantly reduced affinity (>10-fold lower), undermining pharmacological studies of H3 receptor-mediated neurotransmission and potential therapeutic applications in cognitive disorders [2].

Construction of CamA Methyltransferase Inhibitors for C. difficile Antibacterial Discovery

Researchers developing inhibitors of the C. difficile-specific DNA adenine methyltransferase CamA should prioritize N-(cyclohexylmethyl)guanidine hydroiodide as the building block for the cyclohexylmethylguanidine-ethyl side chain. The adenosine analog 11a containing this moiety achieves an IC₅₀ of 0.15 µM against CamA, representing a 5- to 10-fold potency improvement over parental compounds lacking this structural feature [1][2]. The cyclohexylmethylguanidine group enables the inhibitor to occupy a hydrophobic surface unique to CamA, a validated target for attenuating C. difficile sporulation and persistence [3].

Organocatalytic Oxidative Cross-Coupling for 1,4-Dicarbonyl Synthesis

Synthetic chemistry laboratories seeking a metal-free, high-yielding method for oxidative cross-coupling of β-ketoamides with oxindoles should procure N-(cyclohexylmethyl)guanidine hydroiodide as a guanidinium hydroiodide catalyst precursor. This catalyst system, in combination with cumene hydroperoxide, delivers 80–99% yields of 1,4-dicarbonyl products—the first reported catalytic intermolecular oxidative cross-coupling between two different carbonyl compounds [1]. Alternative organoiodide catalysts (e.g., TBAI) achieve <40% yield under identical conditions, while metal-based systems introduce contamination concerns [2].

Preparation of O6-Cyclohexylmethylguanine (NU2058) for CDK Inhibition Studies

Procurement is indicated for laboratories synthesizing NU2058 (O6-cyclohexylmethylguanine), a guanine-based competitive inhibitor of CDK2 (IC₅₀ = 17 µM) and CDK1 (IC₅₀ = 26 µM) [1]. N-(cyclohexylmethyl)guanidine hydroiodide serves as a key intermediate for introducing the O6-cyclohexylmethyl moiety onto the guanine scaffold. NU2058 offers a mechanistically distinct inhibition profile compared to purine-based CDK inhibitors like roscovitine, including selective potentiation of melphalan cytotoxicity (DMF = 2.3) without enhancing temozolomide or ionizing radiation effects [2][3].

Quote Request

Request a Quote for N-(cyclohexylmethyl)guanidine hydroiodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.